molecular formula C16H12ClN3O3S B14166468 N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide CAS No. 499231-83-3

N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide

Cat. No.: B14166468
CAS No.: 499231-83-3
M. Wt: 361.8 g/mol
InChI Key: PYELRSXNUSCSQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide typically involves the reaction of 5-chloro-6-oxo-1-phenylpyridazine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells . This inhibition can lead to the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

499231-83-3

Molecular Formula

C16H12ClN3O3S

Molecular Weight

361.8 g/mol

IUPAC Name

N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide

InChI

InChI=1S/C16H12ClN3O3S/c17-15-14(19-24(22,23)13-9-5-2-6-10-13)11-18-20(16(15)21)12-7-3-1-4-8-12/h1-11,19H

InChI Key

PYELRSXNUSCSQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NS(=O)(=O)C3=CC=CC=C3)Cl

solubility

49.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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